Ac-Nle-Pro-Nle-Asp-AMC

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

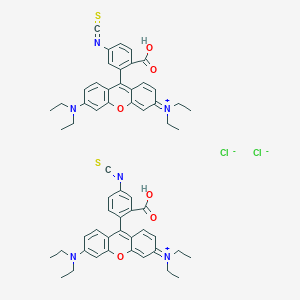

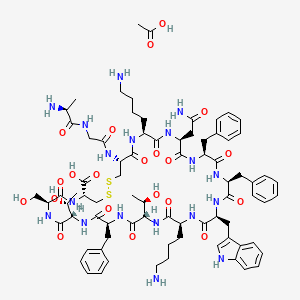

Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes . It is used as an enzyme substrate to study the ubiquitin proteasome system . This peptide is hydrolyzed by proteasomes and degraded into small peptides . It has been shown to be neuroprotective and to inhibit insulin resistance in mammalian cells .

Molecular Structure Analysis

The chemical formula of Ac-Nle-Pro-Nle-Asp-AMC is C33H45N5O9 . Its molecular weight is 655.75 g/mol .

Chemical Reactions Analysis

Ac-Nle-Pro-Nle-Asp-AMC inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site . It has been used to determine L-DOPA’s effects on protein turnover rates .

科学研究应用

Proteasome Substrate

Ac-Nle-Pro-Nle-Asp-AMC is a substrate for proteasomes . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound is cleaved by the caspase-like site, also known as postglutamyl peptide hydrolase (PGPH), with specific activities of 113 and 6.6 nmol/min/mg by the 26S (rabbit muscle) and 20S (yeast) proteasomes, respectively .

Caspase-like Activity Quantification

The caspase-like activity can be quantified by fluorescent detection of free AMC (also known as 7-amino-4-methylcoumarin), which is excited at 340-360 nm and emits at 440-460 nm . This makes Ac-Nle-Pro-Nle-Asp-AMC useful in research for measuring the activity of caspase-like enzymes.

Proteasome Activity Inhibition

Interestingly, Ac-Nle-Pro-Nle-Asp-AMC inhibits the chymotrypsin-like activity of the proteasome allosterically when bound to the caspase-like site . This means it can be used to study the regulation of proteasome activity and the effects of its inhibition.

Analysis of Proteasome’s Caspase-like Activity

This compound is a specific substrate for the 26S proteasome and is utilized in analyzing the proteasome’s caspase-like activity . This allows researchers to better understand the role and function of the 26S proteasome in various biological processes.

Protein Turnover Rate Determination

Ac-Nle-Pro-Nle-Asp-AMC has been used to determine L-DOPA’s effects on protein turnover rates . This can provide valuable insights into the mechanisms of action of L-DOPA, a drug used in the treatment of Parkinson’s disease.

Autophagic-Lysosomal Proteolysis Activation

In cell culture studies, l-serine selectively induced the activity of autophagic-lysosomal enzymes, cathepsins B and L, but not any of the proteasome-hydrolyzing activities . This suggests that Ac-Nle-Pro-Nle-Asp-AMC could potentially be used to study the role of these enzymes in autophagy and lysosomal function.

安全和危害

Ac-Nle-Pro-Nle-Asp-AMC is not for human or veterinary use . It is intended for research use only .

Relevant Papers

The paper “The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites” discusses the substrate specificity of the caspase-like sites of proteasomes, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites .

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTAROWBMZVECB-CQJMVLFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Nle-Pro-Nle-Asp-AMC | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxireno[h]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)

![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)